(3-Bromopropyl)diethylamine hydrobromide
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Overview
Description
“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .Scientific Research Applications
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General Information
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Known Application
- Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
- Method of Application : While the exact procedures may vary depending on the specific synthesis, the general approach involves using “(3-Bromopropyl)diethylamine hydrobromide” as a reagent in a chemical reaction to introduce a propylamine group to the molecular skeleton .
- Results : The outcome of the reaction is the formation of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
- Synthesis of Indenoisoquinoline Based Active Topoisomerase I Inhibitors
- Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of indenoisoquinoline based active topoisomerase I inhibitors, which are potential anticancer agents .
- Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
- Results : The outcome of the reaction is the formation of indenoisoquinoline based active topoisomerase I inhibitors .
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Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane
- Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .
- Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
- Results : The outcome of the reaction is the formation of photochemically and thermally reactive azobenzene rotaxane .
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Synthesis of Indolocarbazole-Containing Rotaxane
- Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of indolocarbazole-containing rotaxane .
- Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
- Results : The outcome of the reaction is the formation of indolocarbazole-containing rotaxane .
Safety And Hazards
properties
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELPAFGRTUXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505274 |
Source
|
Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)diethylamine hydrobromide | |
CAS RN |
69835-35-4 |
Source
|
Record name | NSC68426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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